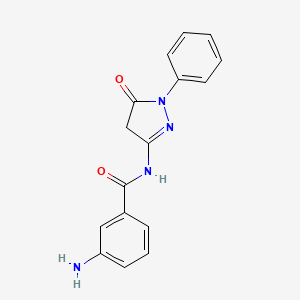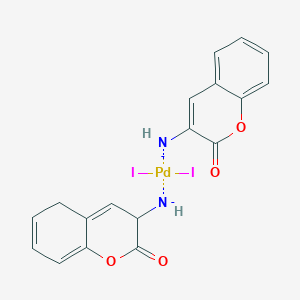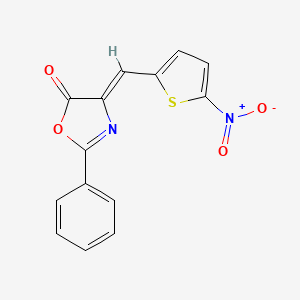
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is a synthetic organic compound characterized by the presence of a nitrothiophene moiety and an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 5-nitrothiophene-2-carbaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine derivative, while substitution reactions could introduce various functional groups at the nitrothiophene moiety.
Applications De Recherche Scientifique
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine: Similar in having a nitrothiophene moiety but differs in the presence of a naphthalene ring instead of an oxazole ring.
5-Nitrothiophen-2-ylmethylene diacetate: Shares the nitrothiophene moiety but has different functional groups attached.
Uniqueness
(Z)-4-((5-Nitrothiophen-2-yl)methylene)-2-phenyloxazol-5(4H)-one is unique due to the combination of the nitrothiophene and oxazole moieties, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C14H8N2O4S |
|---|---|
Poids moléculaire |
300.29 g/mol |
Nom IUPAC |
(4Z)-4-[(5-nitrothiophen-2-yl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H8N2O4S/c17-14-11(8-10-6-7-12(21-10)16(18)19)15-13(20-14)9-4-2-1-3-5-9/h1-8H/b11-8- |
Clé InChI |
MCDPBHLJCDQHKS-FLIBITNWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(S3)[N+](=O)[O-])/C(=O)O2 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(S3)[N+](=O)[O-])C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


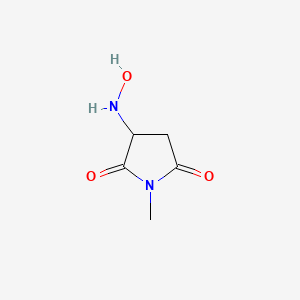



![2-(Difluoromethyl)-6-nitrobenzo[d]oxazole](/img/structure/B15208001.png)
![4-(Methylthio)benzo[d]oxazole-2-sulfonamide](/img/structure/B15208014.png)
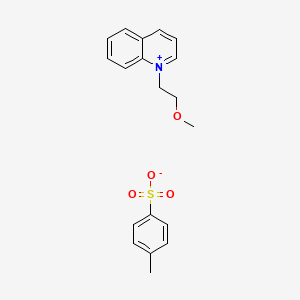
![2-(Bromomethyl)-6-(chloromethyl)benzo[d]oxazole](/img/structure/B15208029.png)
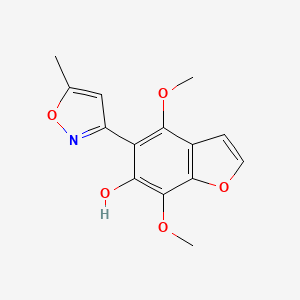
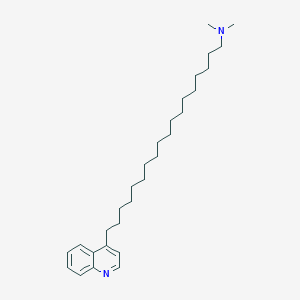
![2,8-Bis(benzylsulfonyl)dibenzo[b,d]furan](/img/structure/B15208042.png)
